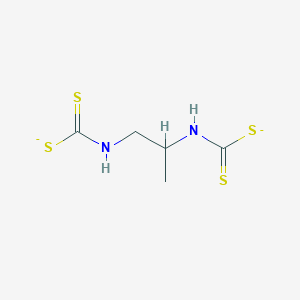
Propylene 1,2-bis(dithiocarbamate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propylene 1,2-bis(dithiocarbamate) is a member of the class of dithiocarbamate anions resulting from the deprotonation of both of the dithiocarbamic acid moieties of propylene 1,2-bis(dithiocarbamic acid). The major species at pH 7.3. It is a conjugate base of a propylene 1,2-bis(dithiocarbamic acid).
科学的研究の応用
Fungicidal Properties
The primary application of propylene 1,2-bis(dithiocarbamate) is as a fungicide in agriculture. It has been shown to be effective against a range of fungal pathogens, including:
- Phytophthora infestans : Responsible for late blight in potatoes and tomatoes.
- Cladosporium fulvum : Affects greenhouse tomatoes.
- Alternaria solani : Causes early blight in potatoes.
- Peronospora spp. : Affects various crops, including grapevines.
The effectiveness of propylene 1,2-bis(dithiocarbamate) as a fungicide is attributed to its ability to form complexes with metal ions, enhancing its bioactivity against fungi .
Formulation and Application Methods
Propylene 1,2-bis(dithiocarbamate) can be formulated into various forms for application:
- Solid formulations : Often used in combination with carriers like talc or chalk.
- Liquid formulations : Dispersed in water or organic solvents for foliar applications.
These formulations can be optimized with wetting agents to improve dispersion and efficacy .
Efficacy Against Specific Fungal Diseases
A study conducted on the efficacy of propylene 1,2-bis(dithiocarbamate) against Phytophthora infestans demonstrated significant reductions in disease incidence when applied at recommended rates. The compound was found to persist in the soil for extended periods, providing prolonged protection against late blight .
Comparative Analysis with Other Dithiocarbamates
Research comparing propylene 1,2-bis(dithiocarbamate) with other dithiocarbamate fungicides like maneb and zineb revealed that it exhibited superior activity against specific pathogens while maintaining lower toxicity to non-target organisms .
Health and Safety Considerations
While propylene 1,2-bis(dithiocarbamate) is effective as a fungicide, safety assessments are crucial to ensure minimal impact on human health and the environment. Studies indicate that proper handling and application practices can mitigate potential risks associated with exposure .
Summary of Applications
特性
分子式 |
C5H8N2S4-2 |
|---|---|
分子量 |
224.4 g/mol |
IUPAC名 |
N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate |
InChI |
InChI=1S/C5H10N2S4/c1-3(7-5(10)11)2-6-4(8)9/h3H,2H2,1H3,(H2,6,8,9)(H2,7,10,11)/p-2 |
InChIキー |
IJIHYLHFNAWUGR-UHFFFAOYSA-L |
正規SMILES |
CC(CNC(=S)[S-])NC(=S)[S-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















